(R)-Propafenone is the dextrorotatory enantiomer of Propafenone, a chiral antiarrhythmic drug. [, , , , , , , , , , , , , ] While Propafenone is administered clinically as a racemate (a mixture of both (R)- and (S)-enantiomers), (R)-Propafenone exhibits distinct pharmacological properties compared to its counterpart. [, , , , , , , , , , , , , ] This enantiomer has garnered considerable attention in scientific research due to its unique interactions with cardiac ion channels, particularly the ryanodine receptor type 2 (RyR2). [, , , , , , , , , , , , , ]
(R)-Propafenone is derived from the synthesis of propafenone, which is a racemic mixture containing both (R) and (S) enantiomers. The compound was originally developed in the 1970s and has been widely studied for its pharmacological properties. Its classification as a Class IC antiarrhythmic drug indicates its mechanism of action, which involves the inhibition of sodium channels in cardiac tissues.
The synthesis of (R)-propafenone can be accomplished through various methods, with significant advancements in chemoenzymatic techniques recently reported.
(R)-Propafenone has a molecular formula of and a molecular weight of approximately 341.45 g/mol.
(R)-Propafenone participates in several chemical reactions relevant to its pharmacological activity:
(R)-Propafenone functions primarily as a sodium channel blocker, stabilizing cardiac membranes and reducing excitability:
The physical and chemical properties of (R)-propafenone are essential for understanding its behavior in biological systems:
(R)-Propafenone is primarily used in clinical settings for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3